2-Heptyn-1-ol Exhibits a 1.38–2.08 Log Unit Higher Lipophilicity (LogP) than the Shorter 3-Hexyn-1-ol Isomer
The computed octanol–water partition coefficient (LogP) of 2-heptyn-1-ol is 1.88, which is significantly greater than that of the shorter-chain isomer 3-hexyn-1-ol (LogP = 1.28) [1]. The 2-octyn-1-ol analog, by contrast, has an even higher LogP of 2.32, demonstrating a systematic increase in lipophilicity with chain length within this 2-alkyn-1-ol series [2].
| Evidence Dimension | Lipophilicity (LogP, predicted) |
|---|---|
| Target Compound Data | 1.88 |
| Comparator Or Baseline | 3-Hexyn-1-ol: 1.28; 2-Octyn-1-ol: 2.32 |
| Quantified Difference | +0.60 vs 3-hexyn-1-ol; -0.44 vs 2-octyn-1-ol |
| Conditions | Computed partition coefficient (LogP) |
Why This Matters
A higher LogP dictates greater membrane permeability and altered tissue distribution, making 2-heptyn-1-ol a distinct choice for SAR studies and prodrug design where chain-length-specific lipophilicity is critical.
- [1] ChemBase. hept-2-yn-1-ol. CBID:110319. (n.d.). Retrieved from http://www.chembase.cn/ View Source
- [2] ChemBase. oct-2-yn-1-ol. CBID:110336. (n.d.). Retrieved from https://en.chembase.cn/ View Source
